molecular formula C24H24N2O5S B11992506 ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate CAS No. 303092-55-9

ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B11992506
CAS No.: 303092-55-9
M. Wt: 452.5 g/mol
InChI Key: AASXTOUNDFHNFJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C22H21NO4S . This compound is part of a class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science.

Preparation Methods

The synthesis of ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate involves multiple stepsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and methanol . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

303092-55-9

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-4-30-24(29)20-16(3)21(22(28)25-17-11-6-5-7-12-17)32-23(20)26-19(27)14-31-18-13-9-8-10-15(18)2/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

AASXTOUNDFHNFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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